molecular formula C9H14N6O2 B2506025 6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 406476-24-2

6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No. B2506025
CAS RN: 406476-24-2
M. Wt: 238.251
InChI Key: HEDYFGRLHPGNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their diverse pharmacological properties and their use in various therapeutic areas. The specific compound is structurally related to the compounds discussed in the provided papers, which include various substitutions on the pyrimidine ring that confer different biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the nucleophilic attack of amines on halogenated pyrimidines. For instance, the synthesis of 4-piperazinopyrimidines with a methylthio substituent at the 5 position was achieved by reacting 2,4,6-trichloropyrimidine with amines, leading to a series of compounds with notable pharmacological profiles . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the substitution of amines at the chlorinated positions of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine was determined, revealing the regioselectivity of the substitution and the presence of intra- and intermolecular hydrogen bonding that forms polymeric chains of coplanar molecules . These structural features are crucial for understanding the reactivity and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including hydrazinolysis, which can lead to the formation of triazole-thiol derivatives, as seen with 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and its nitroso and amino derivatives . The reactivity of the nitro group and the amino group in the pyrimidine ring is essential for further chemical modifications and the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. These properties are important for the compound's application in drug development and synthesis. For example, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine was used as a building block for the synthesis of olomoucine, demonstrating the utility of nitropyrimidine derivatives in the solid-phase synthesis of complex molecules . The properties of these building blocks are critical for the success of the synthetic methodologies employed.

Scientific Research Applications

Pharmacological Research

Nitrogen-containing compounds, including those similar to 6-(4-Methylpiperazin-1-yl)-5-nitropyrimidin-4-amine, have been studied for their pharmacological properties. For example, certain compounds have been evaluated for their potential as antidepressant and anxiolytic agents through interactions with serotonin receptors (Hudzik et al., 2003) Hudzik et al. (2003). Additionally, derivatives of similar structures have been explored for their binding affinity to DNA, suggesting potential applications in drug design and molecular biology (Issar & Kakkar, 2013) Issar & Kakkar (2013).

Environmental and Food Safety

Nitrogen-containing compounds are of interest in environmental science, particularly concerning the degradation of toxic substances in water treatment processes. Advanced oxidation processes (AOPs) have been shown to effectively degrade various nitrogen-containing compounds, improving water quality and safety (Bhat & Gogate, 2021) Bhat & Gogate (2021). Additionally, the analysis and removal of N-nitrosamines and their precursors in water and wastewater have been extensively reviewed, with NDMA (N-Nitrosodimethylamine) being a compound of particular concern due to its carcinogenic potential (Sgroi et al., 2018) Sgroi et al. (2018).

Chemical Synthesis and Catalysis

Research on nitrogen-containing compounds also extends to their synthesis and application in catalysis. For instance, the catalytic reduction of aromatic nitro compounds to aromatic amines using carbon monoxide has been reviewed, highlighting methodologies that could potentially apply to the synthesis and functionalization of compounds like this compound (Tafesh & Weiguny, 1996) Tafesh & Weiguny (1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O2/c1-13-2-4-14(5-3-13)9-7(15(16)17)8(10)11-6-12-9/h6H,2-5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDYFGRLHPGNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.